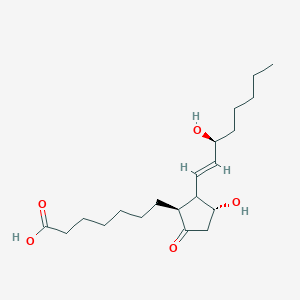

8-iso Prostaglandin E1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is a complex organic compound that belongs to the family of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Oxidation: Introduction of the oxo group at the 9th position.

Hydroxylation: Addition of hydroxyl groups at the 11th and 15th positions.

Isomerization: Ensuring the correct stereochemistry at the 8th position.

Esterification: Formation of the prost-13E-en-1-oic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or advanced organic synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

化学反応の分析

Oxidation Reactions

8-iso PGE1 undergoes further oxidation due to its unsaturated structure and free radical susceptibility:

-

Primary Pathway : Non-enzymatic peroxidation of arachidonic acid via free radical intermediates generates 8-iso PGE1 as a major product (Figure 1) .

-

Secondary Oxidation : Exposure to hydrogen peroxide (H₂O₂) or lipid peroxides leads to the formation of oxidized derivatives, including hydroxylated and ketone-containing compounds.

Key Reagents :

-

Hydrogen peroxide (H₂O₂)

-

Reactive oxygen species (ROS)

-

Lipid peroxides

Products :

Reduction Reactions

Reduction targets the cyclopentane ring and side-chain functional groups:

-

Catalytic Hydrogenation : Reduces double bonds in the side chains, yielding saturated analogs (e.g., 8-iso PGF1α).

-

Enzymatic Reduction : NADPH-dependent enzymes reduce keto groups to hydroxyl groups, altering bioactivity.

Key Reagents :

-

Sodium borohydride (NaBH₄)

-

Catalytic hydrogen (H₂/Pd)

Products :

Isomerization and Stereochemical Rearrangements

The cis-configuration of 8-iso PGE1 makes it prone to isomerization:

-

Acid-Catalyzed Isomerization : Under acidic conditions, the cyclopentane ring undergoes rearrangement to form 15-epi-8-iso PGE1 .

-

Thermal Isomerization : Heating induces side-chain isomerization, producing regioisomers (e.g., 5-series isoprostanes) .

Conditions :

-

pH < 4 (acidic media)

-

Elevated temperatures (>40°C)

Products :

Synthetic Pathways

8-iso PGE1 is synthesized via non-enzymatic and chemical methods:

Table 1: Key Reaction Conditions and Outcomes

Cross-Reactivity and Byproduct Formation

8-iso PGE1 exhibits cross-reactivity with structurally similar prostaglandins:

科学的研究の応用

Renoprotective Effects in Contrast-Induced Acute Kidney Injury

One notable application of 8-Iso Prostaglandin E1 is its potential role in preventing contrast-induced acute kidney injury (CI-AKI). A systematic review and meta-analysis involving seven randomized controlled trials indicated that administration of prostaglandin E1 significantly reduced the incidence of CI-AKI among patients undergoing procedures requiring contrast media. The odds ratio was reported as 0.38 (95% CI: 0.28–0.53), suggesting a strong protective effect against renal impairment .

Key Findings:

- Study Population: 1760 patients across multiple trials.

- Dosage: Typical administration involved doses of 0.4 μg/kg/day.

- Outcomes: Reduced incidence of CI-AKI compared to control groups.

Stability and Degradation Studies

Research has also focused on the stability of this compound in various storage conditions. A study validated a liquid chromatography-high resolution mass spectrometry method to monitor the stability of prostaglandin solutions over time. It was found that solutions remained stable for up to 48 hours without significant degradation, which is crucial for ensuring the efficacy of treatments involving this compound .

Stability Results:

- Storage Conditions: Solutions stored in polypropylene syringes.

- Stability Duration: ≥90% concentration retained after 48 hours.

- Degradation Products: Identified degradation products included prostaglandin A1 and other related compounds.

Biomarker for Oxidative Stress

This compound has been studied as a biomarker for oxidative stress in various conditions, including pregnancy-related complications. Elevated levels have been associated with preeclampsia and other inflammatory states, highlighting its potential utility in clinical diagnostics .

Clinical Implications:

- Diagnostic Value: Elevated levels correlate with inflammatory mediators.

- Potential Use: Monitoring oxidative stress in pregnant women.

Case Study: Use in Asthma Management

Research has indicated that levels of this compound are significantly elevated in patients with asthma compared to healthy controls. In one study, asthmatic children exhibited higher concentrations of this isoprostane in exhaled breath condensate, suggesting its role as a biomarker for airway inflammation .

Study Highlights:

- Participants: Children with varying degrees of asthma severity.

- Findings: Higher levels were observed in patients with more severe asthma.

Case Study: Effects on Nurr1 Activation

Recent studies have shown that both prostaglandin E1 and its isoform can activate Nurr1 transcriptional activity, which may have implications for neuroprotection and the treatment of neurodegenerative diseases . This suggests a broader therapeutic potential beyond traditional applications.

作用機序

The mechanism of action of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological effects. The compound primarily targets pathways involved in inflammation, smooth muscle contraction, and blood flow regulation.

類似化合物との比較

Similar Compounds

Prostaglandin E2: Another prostaglandin with similar physiological effects but different structural features.

Prostaglandin F2alpha: Known for its role in smooth muscle contraction and reproductive processes.

Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Uniqueness

9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is unique due to its specific structural configuration and the particular combination of functional groups. This uniqueness allows it to interact with specific receptors and pathways, leading to distinct physiological effects.

生物活性

8-Iso Prostaglandin E1 (8-iso PGE1) is a member of the isoprostane family, which are prostaglandin-like lipids generated through the nonenzymatic peroxidation of arachidonic acid (AA). This compound is notable for its biological activities, particularly in relation to oxidative stress and inflammation. Its formation is significant in various pathological conditions, including cardiovascular diseases, cancer, and preeclampsia.

8-Iso PGE1 has the chemical formula C20H34O5 and is characterized by a unique structure that differentiates it from classic prostaglandins. Its synthesis occurs primarily through the oxidation of AA in the presence of free radicals, leading to a variety of regioisomers and diastereomers, which complicate its biological effects and interactions.

Biological Activity

1. Mechanism of Action

8-Iso PGE1 exerts its effects through receptor-mediated pathways similar to those of traditional prostaglandins. It interacts with specific G-protein coupled receptors (GPCRs), influencing various physiological processes such as vasodilation, inflammation, and cell proliferation. The compound's potent biological activity is evident even at low concentrations, highlighting its role as a significant signaling molecule in pathological states .

2. Inflammation and Oxidative Stress

Research indicates that elevated levels of 8-iso PGE1 correlate with increased oxidative stress markers in various diseases. For instance, studies have shown that patients with preeclampsia exhibit significantly higher serum levels of 8-iso PGE1 compared to healthy controls, suggesting its potential role as a biomarker for oxidative stress in pregnancy complications .

3. Cancer Research

In oncology, 8-iso PGE1 has been implicated as a marker for oxidative stress and a participant in tumor progression. A pilot study found that urinary levels of 8-iso PGE1 were associated with angiogenesis factors in bladder cancer patients, indicating its potential use in cancer diagnostics and monitoring .

4. Cardiovascular Implications

The compound has been identified as a potent vasoconstrictor, contributing to conditions such as hepatorenal syndrome and pulmonary oxygen toxicity. Elevated levels of 8-iso PGE1 have been linked to cardiovascular diseases, where it may exacerbate vascular dysfunction through oxidative mechanisms .

Case Studies

Research Findings

Recent studies have focused on quantifying 8-iso PGE1 levels using advanced techniques such as UHPLC-MS/MS. These methods have proven effective for measuring its concentration in biological fluids, providing insights into its role as an oxidative stress marker across various health conditions .

特性

分子式 |

C20H34O5 |

|---|---|

分子量 |

354.5 g/mol |

IUPAC名 |

7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17?,19+/m0/s1 |

InChIキー |

GMVPRGQOIOIIMI-RQCFOJISSA-N |

異性体SMILES |

CCCCC[C@@H](/C=C/C1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O |

正規SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

同義語 |

8-iso-PGE1 iso-PGE1 isoprostaglandin E1 isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。